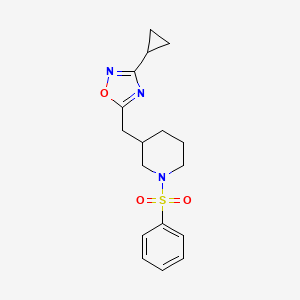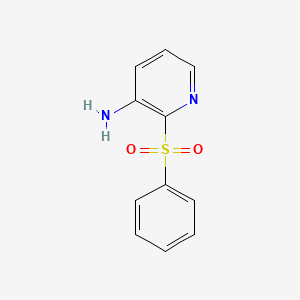![molecular formula C22H28ClN3OS B2832757 N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride CAS No. 1052529-56-2](/img/structure/B2832757.png)
N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride is a useful research compound. Its molecular formula is C22H28ClN3OS and its molecular weight is 418. The purity is usually 95%.
BenchChem offers high-quality N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
Research has explored the synthesis of various heterocyclic compounds, including thiazolines and imidazolines, from related chemical structures. For instance, Sedlák et al. (2003) demonstrated cyclisation reactions yielding 5,5-dimethyl-2-phenylimidazolin-4-thiones and 4,4-dimethyl-2-phenylthiazolin-5-ones from substituted 2-benzoylamino-2-methyl-thiopropanamides. These compounds are of interest due to their potential biological activities, including herbicidal and anticonvulsive properties (Sedlák, Drabina, & Hanusek, 2003).
Antiviral Activity
Luo et al. (2012) discussed the synthesis of (quinazolin-4-ylamino)methylphosphonates via microwave irradiation. The study highlighted the potential of these compounds in exhibiting weak to good anti-Tobacco mosaic virus (TMV) activity, pointing to the relevance of such compounds in antiviral research (Luo, Hu, Wu, He, Jin, Yang, & Song, 2012).
Corrosion Inhibition
Hu et al. (2016) synthesized benzothiazole derivatives to study their effect as corrosion inhibitors against steel in an acidic solution. These derivatives provided higher inhibition efficiencies and stability against steel corrosion compared to previously reported compounds, suggesting their application in material science and engineering (Hu, Yan-bin, Ma, Zhu, Jun, Chao, & Cao, 2016).
Synthesis of Phosphonates and Phosphinic Diamide Derivatives
Abdou et al. (2016) studied the phosphorylation of specific compounds to yield thiazolobenzimidazol-3-oxoprop-1-enyl-phosphonate and phosphonic diamides. These reactions showcase the utility of such compounds in the development of novel chemical entities with potential pharmacological activities (Abdou, Shaddy, & Khidre, 2016).
Generation of Structurally Diverse Libraries
Roman (2013) utilized 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride as a starting material in alkylation and ring closure reactions to generate a diverse library of compounds. This highlights the chemical versatility and potential for discovering novel molecules with various biological activities (Roman, 2013).
Propiedades
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-3-phenylpropanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3OS.ClH/c1-17-10-12-19-20(16-17)27-22(23-19)25(15-7-14-24(2)3)21(26)13-11-18-8-5-4-6-9-18;/h4-6,8-10,12,16H,7,11,13-15H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUPCMKBIUDSOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CCCN(C)C)C(=O)CCC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,4-dimethoxyphenyl)-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2832676.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2832677.png)
![Methyl 3-{[4-(prop-2-yn-1-yl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2832680.png)
![N-methyl-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2832682.png)




![2-amino-1-(4-methoxyphenethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2832690.png)
![[3-(2-Phenylethyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2832691.png)
![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B2832692.png)
![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2832693.png)
![ethyl 2-[3-hydroxy-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2832696.png)
![2-(4-(isopropylsulfonyl)phenyl)-1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)ethanone](/img/structure/B2832697.png)